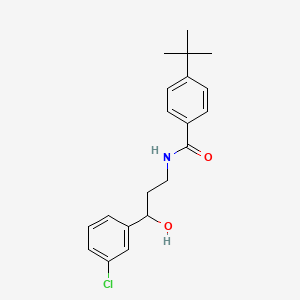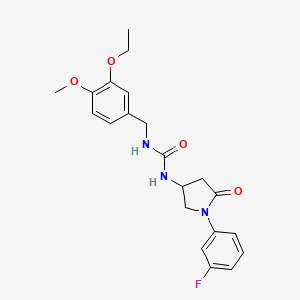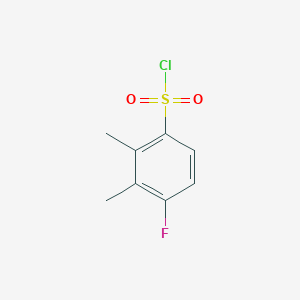
PROTAC BET-binding moiety 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC BET-binding moiety 2 is an inhibitor of BET bromodomain . It is a heterobifunctional molecule that degrades target proteins by hijacking the ubiquitin–proteasome system .
Molecular Structure Analysis
The molecular structure of PROTAC BET-binding moiety 2 is complex. It includes a protein-of-interest (POI) binding moiety, a linker, and an E3 ubiquitin ligase binding moiety . The molecular weight is 444.89, and the formula is C20H17ClN4O4S .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC BET-binding moiety 2 include a molecular weight of 444.89 and a formula of C20H17ClN4O4S . It appears as a white to off-white solid . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Targeted Protein Degradation with PROTACs
PROTACs are proteolysis-targeting chimeras that harness the ubiquitin-proteasome system (UPS) to selectively degrade specific proteins. PROTAC-BB2 consists of a protein-targeting ligand covalently linked to an E3 ligase ligand. By recruiting E3 ligase to target proteins, PROTACs induce ubiquitination and subsequent degradation of the targets via the UPS .
Molecular Docking and Virtual Screening for PROTAC Drug Discovery
Molecular docking and virtual screening play crucial roles in identifying potential compounds from large chemical databases. For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, accelerating structure-activity-relationship analysis and improving ligand affinity and selectivity. Notably, approximately nine target proteins and twelve PROTACs have been successfully developed through these computational strategies .
Improved New-Generation PROTACs
Recent advancements have led to improved PROTACs that mitigate unfavorable physicochemical properties associated with traditional ones. These new-generation PROTACs enhance targetability and minimize off-target effects. Some precursors can be activated by endogenous H₂O₂ in cancer cells, effectively degrading targeted proteins while sparing normal cells .
Epigenetic Cancer Therapy with PROTACs
Several PROTAC drugs are being tested to target cancer epigenetic regulators. These promising agents may provide new directions and methods for cancer treatment .
Structural Insights: BRD4-MZ1-VHL Complex
The crystal structure of the BRD4-MZ1-VHL complex revealed that MZ1, a PROTAC, is “sandwiched” between BRD4 and E3 ligase. Electrostatic surface interactions between the target protein and E3 ligase stabilize the ternary complex, emphasizing the importance of structural insights in PROTAC design .
Wirkmechanismus
Eigenschaften
IUPAC Name |
(9S)-7-(4-chlorophenyl)-9-(2-methoxy-2-oxoethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-9-15-16(11-4-6-12(21)7-5-11)22-13(8-14(26)29-3)18-24-23-10(2)25(18)19(15)30-17(9)20(27)28/h4-7,13H,8H2,1-3H3,(H,27,28)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXZWZXAVDJSIL-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BET-binding moiety 2 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2676927.png)
![1-(2-Fluorophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2676928.png)


![3-Methyl-1-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2676931.png)
![5-Ethoxy-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2676932.png)
![2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide](/img/structure/B2676936.png)


![2,3-Dihydrobenzo[b]thiophene-6-sulfonyl chloride 1,1-dioxide](/img/structure/B2676939.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide](/img/structure/B2676948.png)
![5-(4-Fluorosulfonyloxybenzoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2676949.png)